molecular formula C14H22N2O3S B4460875 N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide

N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4460875
M. Wt: 298.40 g/mol
InChI Key: QJTPKFLLFLMBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide, also known as NSC-716970, is a chemical compound that has gained attention in scientific research due to its potential biomedical applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and inflammation. N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various genes involved in cell growth and inflammation. N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has also been found to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects, including inducing apoptosis and cell cycle arrest in cancer cells, inhibiting the production of inflammatory cytokines and chemokines, and inhibiting the replication of certain viruses. N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has also been found to have low toxicity in normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its stability, low toxicity in normal cells, and potential as a therapeutic agent. However, one limitation is its solubility, as it is only soluble in certain organic solvents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, further studies are needed to explore its potential as an antiviral agent and its potential side effects. Overall, N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential biomedical applications, including its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines and chemokines. Additionally, N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of certain viruses, including the Zika virus.

properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-10(2)9-15-14(17)12-7-6-11(3)13(8-12)16(4)20(5,18)19/h6-8,10H,9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTPKFLLFLMBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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